![molecular formula C12H16S B14398435 [(Hex-1-en-2-yl)sulfanyl]benzene CAS No. 86887-88-9](/img/structure/B14398435.png)
[(Hex-1-en-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hex-1-en-2-yl)sulfanyl]benzene is an organic compound with the chemical formula C₁₂H₁₆S It consists of a benzene ring substituted with a hex-1-en-2-yl group attached via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Hex-1-en-2-yl)sulfanyl]benzene typically involves the reaction of benzene thiol with hex-1-en-2-yl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the halide, resulting in the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[(Hex-1-en-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-1-en-2-yl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexylsulfanylbenzene.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
[(Hex-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Hex-1-en-2-yl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through its sulfur atom, forming covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
[(Hex-1-en-2-yl)sulfanyl]benzene can be compared with other sulfur-containing benzene derivatives such as:
Thiophenol: Similar structure but lacks the hex-1-en-2-yl group.
Benzyl sulfide: Contains a benzyl group instead of the hex-1-en-2-yl group.
Phenyl sulfide: Lacks the alkyl substituent on the sulfur atom.
Propriétés
Numéro CAS |
86887-88-9 |
|---|---|
Formule moléculaire |
C12H16S |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
hex-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8H2,1H3 |
Clé InChI |
KUMLUIHYWNCJQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
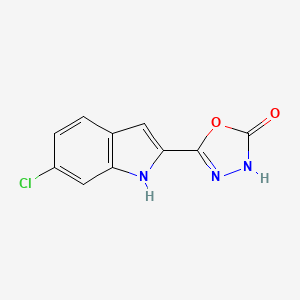
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
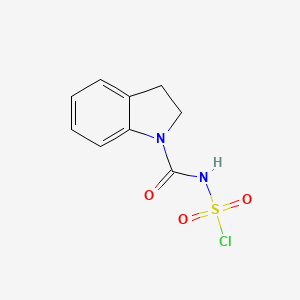
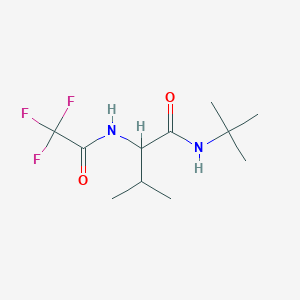
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)


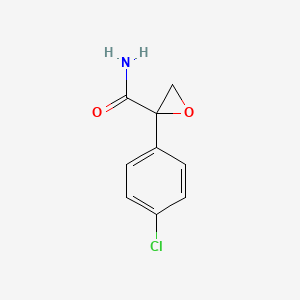
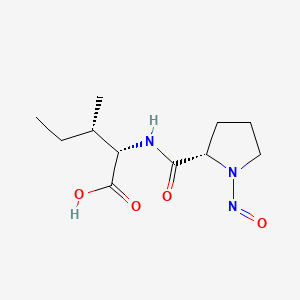
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
